Cas no 122575-21-7 (Samarate(5-)-153Sm,[[P,P',P'',P'''-[1,2-ethanediylbis[(nitrilo-kN)bis(methylene)]]tetrakis[phosphonato-kO]](8-)]-, hydrogen (1:5),(OC-6-21)-)

Samarate(5-)-153Sm,[[P,P',P'',P'''-[1,2-ethanediylbis[(nitrilo-kN)bis(methylene)]]tetrakis[phosphonato-kO]](8-)]-, hydrogen (1:5),(OC-6-21)- structure
122575-21-7 structure
Product Name:Samarate(5-)-153Sm,[[P,P',P'',P'''-[1,2-ethanediylbis[(nitrilo-kN)bis(methylene)]]tetrakis[phosphonato-kO]](8-)]-, hydrogen (1:5),(OC-6-21)-
CAS No:122575-21-7
MF:C6H17N2O12P4Sm
MW:586.022514104843
CID:185040
PubChem ID:118987134
Update Time:2025-04-19

Samarate(5-)-153Sm,[[P,P',P'',P'''-[1,2-ethanediylbis[(nitrilo-kN)bis(methylene)]]tetrakis[phosphonato-kO]](8-)]-, hydrogen (1:5),(OC-6-21)- Chemical and Physical Properties

Names and Identifiers

    • Samarate(5-)-153Sm,[[P,P',P'',P'''-[1,2-ethanediylbis[(nitrilo-kN)bis(methylene)]]tetrakis[phosphonato-kO]](8-)]-, hydrogen (1:5),(OC-6-21)-
    • hydron,samarium-153(3+),N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine
    • Samarate(5-)-153Sm,[[P,P',P'',P'''-[1,2-ethanediylbis[(nitrilo-kN)bis(methylene)]]tetrakis[pho...
    • Samarate(5-)-153Sm,[[P,P',P'',P'''-[1,2-ethanediylbis[(nitrilo-kN)bis(methylene)]]tetrakis[phosphonato-kO]](8-)]-, hydrogen (
    • samarium ethylenediaminetetramethylenephosphonate
    • (~153~Sm)samarium(3+) hydrogen [ethane-1,2-diylbis(nitrilodimethanediyl)]tetrakis(phosphonate) (1:5:1)
    • 153Sm-Edtmp
    • Samarate(5)-153Sm, (((1,2-ethanediylbis(nitrilobis(methylene)))tetrakis(phosphonato))(8-)-N,N',O(P),O(P'),O(P''),O(P'''))-, pentahydrogen, (OC-6-21)-
    • Samarium-153 lexidronam
    • Samarium-153-edtmp
    • Sm-Edtmp
    • 745X144DZY
    • Samarium (153Sm) lexidronam [INN]
    • 122575-21-7
    • DTXSID40894187
    • UNII-745X144DZY
    • hydron;samarium-153(3+);N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine
    • Samarium Sm-153 lexidronam [USAN]
    • Inchi: 1S/C6H20N2O12P4.Sm/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);/q;+3/p-3/i;1+3
    • InChI Key: JSTADIGKFYFAIY-GJNDDOAHSA-K
    • SMILES: [153Sm+3].P(CN(CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])(=O)([O-])[O-].[H+].[H+].[H+].[H+].[H+]

Computed Properties

  • Exact Mass: 585.895
  • Monoisotopic Mass: 585.895
  • Isotope Atom Count: 1
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 14
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 0
  • Complexity: 483
  • Covalently-Bonded Unit Count: 7
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 259A^2

Experimental Properties

  • Density: g/cm3
  • Boiling Point: 878.7°Cat760mmHg
  • Flash Point: 485.2°C
  • PSA: 284.33000
  • LogP: -0.55420
Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.